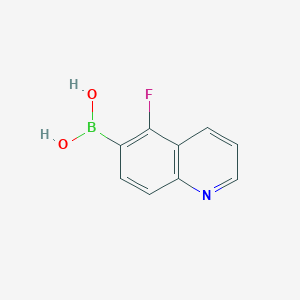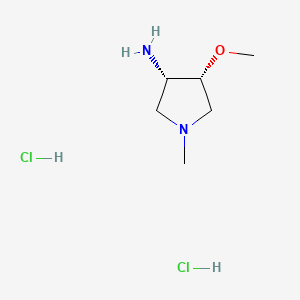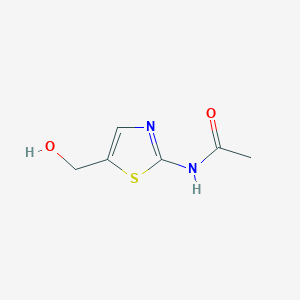
5-Floroquinoline-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Floroquinoline-6-boronic acid is an organoboron compound with the molecular formula C9H7BFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Floroquinoline-6-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a boronic acid derivative, and an aryl halide. The reaction conditions are usually mild and can tolerate a variety of functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reagents and catalysts are carefully selected to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Floroquinoline-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Floroquinoline-6-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Floroquinoline-6-boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinoline core can intercalate with DNA, disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
5-Fluoroquinoline: Lacks the boronic acid group but shares the quinoline core.
6-Bromoquinoline-5-boronic acid: Similar structure but with a bromine atom instead of fluorine.
Quinoline-6-boronic acid: Lacks the fluorine atom but contains the boronic acid group.
Uniqueness: 5-Floroquinoline-6-boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7BFNO2 |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(5-fluoroquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5,13-14H |
InChI Key |
MNYFNRYIOGPYOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11754427.png)

![N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B11754439.png)





![2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate](/img/structure/B11754482.png)
![[(2,6-Difluorophenyl)methyl]boronic acid](/img/structure/B11754483.png)
